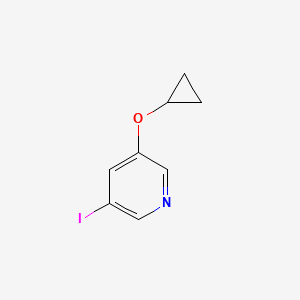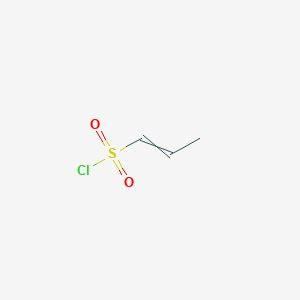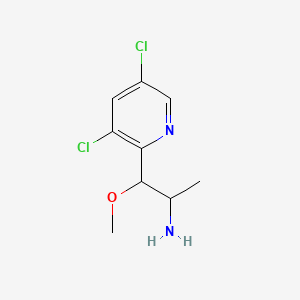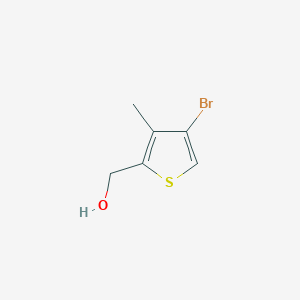
(4-Bromo-3-methylthiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-methylthiophen-2-yl)methanol is an organic compound with the molecular formula C6H7BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxymethyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylthiophen-2-yl)methanol typically involves the bromination of 3-methylthiophene followed by a hydroxymethylation reaction. One common method includes:
Bromination: 3-methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylthiophene.
Hydroxymethylation: The brominated product is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(4-Bromo-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield 3-methylthiophen-2-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: 4-Bromo-3-methylthiophene-2-carboxaldehyde or 4-Bromo-3-methylthiophene-2-carboxylic acid.
Reduction: 3-Methylthiophen-2-ylmethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
(4-Bromo-3-methylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromo-3-methylthiophen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
(4-Bromo-3-methylthiophen-2-yl)methanol can be compared with other similar compounds such as:
3-Methylthiophen-2-ylmethanol: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-methylthiophen-3-ylmethanol:
4-Bromo-3-methylthiophene: Lacks the hydroxymethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C6H7BrOS |
|---|---|
分子量 |
207.09 g/mol |
IUPAC 名称 |
(4-bromo-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H7BrOS/c1-4-5(7)3-9-6(4)2-8/h3,8H,2H2,1H3 |
InChI 键 |
RBOBOTATYFMHMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



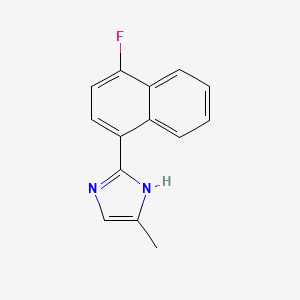
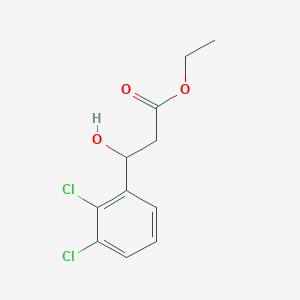
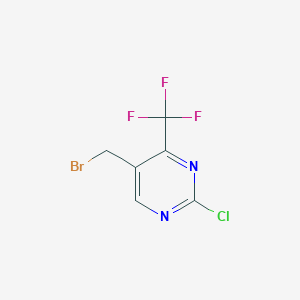

![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)

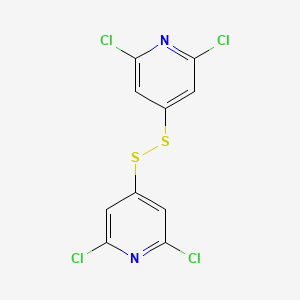

![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)

